3-Amino-2,6-dichloroisonicotinonitrile

CAS No.: 912772-88-4

Cat. No.: VC2623829

Molecular Formula: C6H3Cl2N3

Molecular Weight: 188.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 912772-88-4 |

|---|---|

| Molecular Formula | C6H3Cl2N3 |

| Molecular Weight | 188.01 g/mol |

| IUPAC Name | 3-amino-2,6-dichloropyridine-4-carbonitrile |

| Standard InChI | InChI=1S/C6H3Cl2N3/c7-4-1-3(2-9)5(10)6(8)11-4/h1H,10H2 |

| Standard InChI Key | KHPTVQQHMHHJEZ-UHFFFAOYSA-N |

| SMILES | C1=C(C(=C(N=C1Cl)Cl)N)C#N |

| Canonical SMILES | C1=C(C(=C(N=C1Cl)Cl)N)C#N |

Introduction

Chemical Structure and Properties

Structural Features

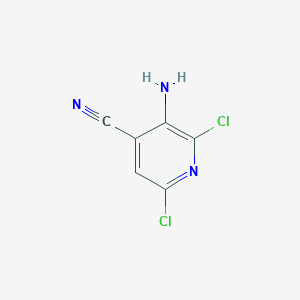

3-Amino-2,6-dichloroisonicotinonitrile consists of a pyridine core with four substituents: two chlorine atoms at positions 2 and 6, an amino group at position 3, and a cyano (nitrile) group at position 4. This arrangement creates a molecule with multiple reactive sites and potential for further functionalization .

The structural formula can be represented as follows:

-

Molecular Formula: C₆H₃Cl₂N₃

-

IUPAC Name: 3-amino-2,6-dichloropyridine-4-carbonitrile

-

SMILES: C1=C(C(=C(N=C1Cl)Cl)N)C#N

-

InChI: InChI=1S/C6H3Cl2N3/c7-4-1-3(2-9)5(10)6(8)11-4/h1H,10H2

Physicochemical Properties

The compound exhibits characteristic physicochemical properties that influence its stability, reactivity, and potential applications. Table 1 summarizes these key properties.

Table 1: Physicochemical Properties of 3-Amino-2,6-dichloroisonicotinonitrile

| Property | Value | Method |

|---|---|---|

| CAS Registry Number | 912772-88-4 | - |

| Molecular Weight | 188.01 g/mol | Calculated |

| Physical State | Solid | Observed |

| Boiling Point | 325.2±42.0 °C | Predicted |

| Density | 1.58±0.1 g/cm³ | Predicted |

| pKa | -2.49±0.10 | Predicted |

| Recommended Storage Temperature | 2-8°C | Experimental |

The presence of electron-withdrawing groups (cyano and chloro) significantly influences the electronic distribution within the molecule, affecting its reactivity patterns and binding properties .

Synthetic Methodologies

Related Synthetic Methods

Insights into potential synthetic routes can be derived from the synthesis of analogous compounds. For instance, the preparation of 3-amino-6-chloropyridazine involves the reaction of 3,6-dichloropyridazine with ammonia water in suitable solvents at controlled temperatures (30-180°C), which could be adapted for the synthesis of 3-Amino-2,6-dichloroisonicotinonitrile .

Similarly, the synthesis of nicotinonitrile derivatives often involves condensation reactions, cyclization processes, and strategic functional group modifications that could be applicable to the target compound .

Structural Characterization

Spectroscopic Analysis

Characterization of 3-Amino-2,6-dichloroisonicotinonitrile typically employs various spectroscopic techniques to confirm its structure and purity. Key analytical methods include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR typically shows characteristic signals for the aromatic proton and the amino group protons.

-

Infrared (IR) Spectroscopy: Expected to show characteristic absorption bands for C≡N stretching (approximately 2200-2240 cm⁻¹), N-H stretching of the amino group, and C-Cl bonds.

-

Mass Spectrometry: Providing molecular weight confirmation and fragmentation patterns specific to the dichlorinated structure.

Reactivity and Chemical Transformations

The reactivity of 3-Amino-2,6-dichloroisonicotinonitrile is governed by its multiple functional groups:

-

The chlorine atoms at positions 2 and 6 serve as potential sites for nucleophilic aromatic substitution reactions.

-

The amino group at position 3 can participate in various transformations including acylation, alkylation, and diazotization.

-

The cyano group at position 4 may undergo hydrolysis to form carboxylic acid derivatives or reduction to form amine or aldehyde functionalities.

These reactive sites make the compound valuable as a versatile building block for the synthesis of more complex structures .

Biological Activities and Applications

Applications in Drug Development

The compound has potential applications as a building block in medicinal chemistry. In pharmaceutical research, similar nicotinonitrile derivatives have been incorporated into the structure of drugs such as:

-

Bosutinib (treatment for leukemia)

-

Milrinone (cardiotonic)

-

Neratinib (breast cancer treatment)

Research has shown that compounds containing the nicotinonitrile moiety can function as:

-

Active-site inhibitors of sphingosine 1-phosphate lyase

-

Non-nucleoside adenosine kinase inhibitors

-

Dipeptidyl peptidase IV inhibitors

-

Epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors

| Supplier | Product Number | Purity | Package Size | Price (USD) |

|---|---|---|---|---|

| Matrix Scientific | 081296 | 97% | 1g | $727.00 |

| American Custom Chemicals | HCH0355576 | 95% | 1g | $772.80 |

| AK Scientific | 5263AC | Not specified | 1g | $1031.00 |

| Atlantic Research Chemicals | AE00238 | 95% | 10mg | $84.83 |

| Atlantic Research Chemicals | AE00238 | 95% | 250mg | $275.70 |

This pricing structure reflects the compound's specialized nature and limited production scale .

Related Compounds and Analogues

Structural Analogues

Several structurally related compounds have been reported in the literature:

-

2,6-Dichloroisonicotinonitrile (CAS: 32710-65-9): Lacks the amino group at position 3 but maintains the dichloropiperidine and cyano functionalities .

-

3-Amino-2,6-dichloroisonicotinic acid (CAS: 58484-01-8): Contains a carboxylic acid group instead of a nitrile group at position 4 .

Functional Derivatives

Research on related compounds suggests potential derivatives of 3-Amino-2,6-dichloroisonicotinonitrile through:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume